(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride
Description
Properties
IUPAC Name |
1,3-dimethyl-2-[(E)-prop-1-enyl]benzimidazol-3-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N2.ClH/c1-4-7-12-13(2)10-8-5-6-9-11(10)14(12)3;/h4-9H,1-3H3;1H/q+1;/p-1/b7-4+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGVAGPTIFTECL-KQGICBIGSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=[N+](C2=CC=CC=C2N1C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=[N+](C2=CC=CC=C2N1C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride typically involves the alkylation of 1,3-dimethylbenzimidazole with prop-1-en-1-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. Studies have shown that (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride can inhibit the growth of various bacterial strains. For instance, a study reported the compound's effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. This property makes it a candidate for further development in cancer treatment protocols .
3. Enzyme Inhibition
(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride has been identified as a selective inhibitor of protein arginine methyltransferase 1 (PRMT1). This enzyme is involved in various cellular processes, including gene transcription and signal transduction. The inhibition of PRMT1 by this compound could have implications for treating diseases where PRMT1 is dysregulated .
Materials Science Applications
1. Conductive Polymers
The unique structure of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride makes it suitable for incorporation into conductive polymer matrices. Its ability to enhance electrical conductivity has been explored for applications in flexible electronics and sensors .
2. Photonic Devices
Due to its photophysical properties, this compound can be utilized in the development of photonic devices. Its incorporation into light-emitting diodes (LEDs) and laser systems shows promise for improving device efficiency and performance .
Catalytic Applications
1. Organic Synthesis
(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride has been studied as a catalyst in various organic reactions, including cross-coupling reactions and cycloadditions. Its catalytic efficiency could lead to more sustainable synthetic pathways in organic chemistry .
2. Green Chemistry Initiatives
The compound's role as a catalyst aligns with green chemistry principles, promoting reactions that minimize waste and use less hazardous substances. Its application in solvent-free reactions highlights its potential for environmentally friendly synthetic methods .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli |
| Cancer Cell Line Study | Anticancer | Induces apoptosis in resistant cancer cell lines |
| PRMT1 Inhibition Study | Enzyme Inhibition | Selectively inhibits PRMT1, impacting gene transcription |
| Conductive Polymer Research | Materials Science | Enhances electrical conductivity in polymer matrices |
Mechanism of Action
The mechanism of action of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Table 1: Key Structural Differences Among Benzimidazolium Salts
Key Observations :
- The target compound’s (E)-propenyl group balances electronic and steric effects, contrasting with bulkier substituents (e.g., quinoline in 12k) that increase non-planarity .
- Chloride counterions (common in the target and 12k) favor ionic interactions, whereas PF₆⁻ () improves stability in non-polar media .
Key Observations :
- Yields for benzimidazolium salts generally range from 55% to 70%, influenced by substituent complexity. The target compound likely follows similar trends.
Table 3: Functional Comparison
Key Observations :
Spectroscopic and Crystallographic Data
- highlights that steric hindrance in benzimidazolium salts leads to non-planar structures, as seen in 1-(2-hydroxybenzyl)-2-(2-hydroxyphenyl) derivatives (dihedral angles: 55.49°–81.36°). The target compound’s (E)-propenyl group likely reduces such distortion compared to bulkier groups .
- and 11 emphasize NMR and HRMS for structural validation, methodologies applicable to the target compound .
Biological Activity
(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride (CAS Number: 21578-43-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.
The molecular formula of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride is , with a molecular weight of 222.71 g/mol. The compound is characterized by its imidazole ring structure, which is known for various biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of imidazole derivatives, including (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride. In vitro tests have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride | Staphylococcus aureus | 16 µg/mL |
| (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride | Escherichia coli | 32 µg/mL |
These results suggest that the compound exhibits promising antibacterial activity, particularly against resistant strains like MRSA .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. It was tested against various fungal strains, demonstrating effectiveness with MIC values comparable to established antifungal agents.
| Compound | Fungi Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride | Candida albicans | 8 µg/mL |
| (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride | Aspergillus niger | 16 µg/mL |
These findings indicate that the compound could be a candidate for further development in antifungal therapies .
Antioxidant Activity
The antioxidant potential of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride has also been evaluated. It demonstrated significant free radical scavenging activity with an IC50 value of 25 µg/mL in DPPH assays. This suggests potential applications in preventing oxidative stress-related diseases .
The biological activities of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride can be attributed to its ability to interact with microbial cell membranes and inhibit essential cellular processes. The imidazole ring is known to disrupt membrane integrity and interfere with nucleic acid synthesis in bacteria and fungi.
Case Studies
Several studies have investigated the efficacy of this compound in various biological contexts:
Case Study 1: Antibacterial Efficacy
A study published in Molecules evaluated the antibacterial effects of several imidazole derivatives, including our compound of interest. The results indicated that it effectively inhibited the growth of MRSA with a notable reduction in colony-forming units compared to controls .
Case Study 2: Antioxidant Properties
In another investigation, the antioxidant capacity was assessed using various assays. The compound exhibited strong scavenging abilities against free radicals, suggesting its potential role as a therapeutic agent in oxidative stress-related conditions .
Q & A
Basic: What spectroscopic techniques are recommended for confirming the structure of this compound?
To confirm the structure, researchers employ a combination of 1H/13C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) .
- 1H/13C NMR identifies proton and carbon environments, with characteristic shifts for the benzimidazolium core (e.g., aromatic protons at δ 7.2–7.4 ppm and methyl groups at δ 2.2–3.0 ppm) .
- FT-IR verifies functional groups, such as C=N stretching vibrations near 1550–1600 cm⁻¹ .
- HRMS confirms the molecular ion peak ([M-Cl]⁺) and isotopic pattern .
Advanced: How can density functional theory (DFT) predict electronic properties?
DFT calculations (e.g., B3LYP/6-31G*) optimize the geometry and predict properties like HOMO-LUMO gaps and charge distribution . For benzimidazolium derivatives:
- The HOMO is localized on the benzimidazole ring, while the LUMO resides on the prop-1-en-1-yl substituent, indicating charge-transfer potential .
- Solvent effects (e.g., methanol) are modeled using polarizable continuum models (PCM) to align with experimental UV-Vis spectra .
Basic: What synthetic routes are used for imidazolium-based ionic liquids?
Common methods include:
- Quaternization : Reacting 1H-benzimidazole with methyl iodide or allyl chloride in acetonitrile at 80°C for 24 hours .
- One-pot synthesis : Combining benzimidazole, alkyl halides, and bases (e.g., K₂CO₃) in DMF, achieving yields >85% .
- Pd-catalyzed routes : Using Pd(OAc)₂ to generate N-heterocyclic carbene intermediates for functionalization .
Advanced: How to resolve contradictions between crystallographic and computational data?
- Refinement tools : SHELXL refines X-ray data to adjust bond lengths/angles, resolving discrepancies with DFT-optimized geometries .
- Twinned data : SHELXE handles pseudo-merohedral twinning, common in ionic liquids, by partitioning reflection data .
- Validation metrics : Check R-factor convergence (<5%) and goodness-of-fit (GOF ≈ 1.0) to ensure model accuracy .
Basic: How is purity assessed for this compound?
- HPLC : Purity >98% confirmed using C18 columns with UV detection at 254 nm .
- Elemental analysis : Matches calculated C, H, N percentages within 0.3% deviation .
- Melting point : Sharp melting points (e.g., 210–245°C) indicate high crystallinity .
Advanced: How do substituents influence catalytic activity in benzimidazolium salts?
- Steric effects : Bulky substituents (e.g., pentamethylbenzyl) enhance stability of Pd-NHC catalysts but reduce turnover frequency .
- Electronic effects : Electron-withdrawing groups (e.g., Cl) lower the LUMO energy, improving oxidative addition rates in cross-coupling reactions .
Basic: What handling protocols ensure compound stability?
- Storage : In sealed glass containers under argon at -20°C, protected from light and moisture .
- Safety : Use flame-resistant gloves (e.g., nitrile) and fume hoods to avoid inhalation .
Advanced: Can this compound be applied in photophysical studies or sensing?
Yes, benzimidazolium derivatives exhibit:
- Fluorescence : λem ≈ 515 nm in methanol, suitable for mitochondrial probes (e.g., MitoVue Green analogs) .
- Gas sensing : Ionic liquid crystals with similar structures show reversible fluorescence quenching by NO₂ at ppm levels .
Basic: What challenges arise in crystallizing imidazolium salts?
- Hygroscopicity : Use anhydrous solvents (e.g., THF) and rapid crystallization under nitrogen .
- Polymorphism : Screen multiple solvents (e.g., ethanol/acetone mixtures) to isolate stable polymorphs .
Advanced: How do counterions affect physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
